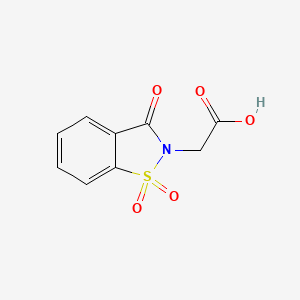

(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid

Description

Historical Context and Discovery

The discovery and development of (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid traces its origins to the broader exploration of benzisothiazole chemistry that began in the late 19th century. The foundational work in this field emerged from the accidental discovery of saccharin in 1879 by Constantin Fahlberg in Ira Remsen's laboratory at Johns Hopkins University. Fahlberg was working on coal tar derivatives when he noticed a sweet taste on his hand one evening, which he connected to the compound benzoic sulfimide, later known as saccharin. This serendipitous discovery opened an entirely new avenue of heterocyclic chemistry research.

The systematic investigation of benzisothiazole derivatives gained momentum throughout the 20th century as researchers recognized the potential of these compounds beyond their sweetening properties. Fahlberg and Remsen published their initial articles on benzoic sulfimide in 1879 and 1880, establishing the chemical foundation for subsequent derivative development. The early commercial success of saccharin, which began production in Germany in 1884, provided both the economic incentive and chemical knowledge base for exploring related structural modifications.

The specific development of carboxylic acid derivatives, including this compound, emerged from systematic efforts to modify the saccharin structure for enhanced biological activity and synthetic utility. The compound was first characterized with the Chemical Abstracts Service registry number 52188-11-1, establishing its unique identity within the chemical literature. The creation date of 2005-07-08 in chemical databases indicates relatively recent recognition of this specific derivative, with the most recent structural modifications recorded as late as 2025-05-24.

Nomenclature and Structural Classification

The nomenclature of this compound reflects its complex structural architecture and follows systematic International Union of Pure and Applied Chemistry naming conventions. The compound is known by several synonymous names in chemical literature, including "2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid" and "this compound". Alternative naming systems have produced designations such as "2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid" and "1,2-benzisothiazole-2(3H)-acetic acid, 3-oxo-, 1,1-dioxide".

The molecular formula C9H7NO5S represents the precise atomic composition, with a calculated molecular weight of 241.22 grams per mole. The structural classification places this compound within the benzisothiazole family, specifically as a 1,2-benzisothiazole derivative bearing both sulfone (1,1-dioxide) and lactam (3-oxo) functionalities. The pendant acetic acid group at the 2-position provides carboxylic acid functionality that significantly influences the compound's reactivity and potential applications.

The European Chemical Identifier system has assigned the compound the registry number 857-643-2, while additional database identifiers include the Molecular Design Limited number MFCD00688358 and ChEMBL identifier CHEMBL3125555. These multiple identification systems reflect the compound's recognition across different chemical databases and research platforms, indicating its established position in the chemical literature.

| Property | Value |

|---|---|

| Molecular Formula | C9H7NO5S |

| Molecular Weight | 241.22 g/mol |

| Chemical Abstracts Service Number | 52188-11-1 |

| European Chemical Identifier | 857-643-2 |

| Molecular Design Limited Number | MFCD00688358 |

| ChEMBL Identifier | CHEMBL3125555 |

Relationship to Saccharin Derivatives

The structural relationship between this compound and saccharin represents a fundamental connection within benzisothiazole chemistry. Saccharin, systematically named 1,2-benzisothiazol-3-one 1,1-dioxide, serves as the parent compound from which numerous derivatives have been developed. The acetic acid derivative maintains the core benzisothiazole structure while introducing carboxylic acid functionality at the nitrogen position, effectively expanding the chemical space available for further derivatization.

Research into saccharin derivatives has demonstrated the potential for creating diverse bioactive compounds through systematic structural modifications. The synthesis of novel saccharin derivatives has seen limited development despite the compound's long history as an artificial sweetener, creating opportunities for innovative research approaches. Recent work has focused on derivatization of the benzene ring of saccharin using copper-catalyzed azide alkyne cycloaddition reactions to synthesize libraries of novel saccharin-1,2,3-triazole conjugates.

The acetic acid derivative shares the characteristic sulfonamide and lactam functionalities of the parent saccharin structure, maintaining the potential for biomolecular interactions while introducing additional hydrogen bonding capabilities through the carboxylic acid group. This structural modification represents a strategic approach to enhance the compound's utility in medicinal chemistry applications while preserving the core pharmacophoric elements associated with biological activity.

Comparative analysis reveals that this compound belongs to a broader family of saccharin derivatives that includes methyl and ethyl esters of the carboxylic acid. The methyl ester derivative, with Chemical Abstracts Service number 6639-62-9, demonstrates the synthetic accessibility of ester modifications. These ester derivatives serve as important synthetic intermediates and provide alternative approaches to introducing the acetic acid functionality into the benzisothiazole framework.

Significance in Heterocyclic Chemistry Research

The significance of this compound within heterocyclic chemistry research extends beyond its structural novelty to encompass its potential as a synthetic intermediate and pharmacologically active compound. The compound represents an important example of how classical heterocyclic scaffolds can be modified to create new chemical entities with enhanced properties and applications.

Recent synthetic methodologies have demonstrated innovative approaches to preparing benzisothiazoline-3-acetic acid derivatives through domino reaction processes. The development of a new method for synthesizing 1,1-dioxido-1,2-benzisothiazoline-3-acetic acid via a domino Heck-aza-Michael reaction represents a significant advancement in synthetic efficiency. This methodology couples a classical Heck reaction with an intramolecular aza-Michael reaction, ultimately expanding to a one-pot, sequential three-component protocol for generating diverse benzofused sultams from commercially available precursors.

The synthetic accessibility of the compound through multiple pathways has positioned it as an attractive target for pharmaceutical research. The ability to synthesize diverse benzofused sultams from α-bromobenzenesulfonyl chlorides, amines, and Michael acceptors provides a versatile platform for library development. This synthetic flexibility has enabled the preparation of demonstration libraries containing both saturated and unsaturated side chains, expanding the chemical diversity available for biological screening.

Research applications have extended to the development of bioactive derivatives through systematic structural modifications. The synthesis of sultam derivatives of bioactive isoindol-1-one amides utilizing ring-opening metathesis polymerization-derived coupling reagents demonstrates the compound's utility in medicinal chemistry applications. These compounds have been submitted for broad biological screening through the National Institutes of Health Molecular Library Screening Network, indicating their potential therapeutic significance.

The compound's role in heterocyclic chemistry research is further emphasized by its utility as a building block for more complex molecular architectures. The presence of multiple functional groups, including the carboxylic acid, sulfone, and lactam moieties, provides numerous sites for further chemical modification and conjugation reactions. This structural versatility has made the compound valuable for developing chemical libraries and exploring structure-activity relationships in pharmaceutical research contexts.

Properties

IUPAC Name |

2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO5S/c11-8(12)5-10-9(13)6-3-1-2-4-7(6)16(10,14)15/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQAZHTHFEBUHCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355976 | |

| Record name | (1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52188-11-1 | |

| Record name | (1,1,3-Trioxo-1,3-dihydro-2H-1lambda~6~,2-benzothiazol-2-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Overview

A novel and efficient synthetic route to (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid involves a domino process combining a classical Heck reaction with an intramolecular aza-Michael reaction. This method allows the one-pot, sequential three-component synthesis of benzofused γ-sultams, including the target compound, from commercially available α-bromobenzenesulfonyl chlorides, amines, and Michael acceptors.

Reaction Conditions and Procedure

- Starting materials: α-bromobenzenesulfonyl chlorides, amines, acrylic acid (Michael acceptor).

- Catalyst system: Pd2(dba)3·CHCl3 with tetrabutylammonium chloride (Bu4NCl) and triethylamine (Et_3N).

- Solvent: Typically polar aprotic solvents such as DMF.

- Temperature: Heated to 110 °C.

- Reaction time: Approximately 14 hours.

- Scale: Reactions typically performed on 0.27 mmol scale.

Yields and Scope

- Isolated yields of the target acid range from 79% to 90%.

- The method tolerates both saturated and unsaturated side chains, with yields improving to 85–93% for various derivatives.

- The intramolecular aza-Michael reaction proceeds with high efficiency, forming the γ-sultam ring system.

- The process can be extended to synthesize amide derivatives via subsequent coupling reactions.

Advantages

- One-pot, multicomponent protocol reduces purification steps.

- High yields and broad substrate scope.

- Mild reaction conditions relative to traditional multi-step syntheses.

Summary Table of Selected Yields

| Entry | Substrate Variation | Product Yield (%) | Notes |

|---|---|---|---|

| 1 | α-Bromobenzenesulfonyl chloride + acrylic acid + amine | 79–90 | Standard conditions |

| 2 | 2,5-Dibromosulfonyl chloride variant | 85–93 | Both saturated and unsaturated side chains |

Data adapted from the 2008 study on domino Heck–aza-Michael reactions.

Nucleophilic Substitution of Sodium Saccharin with Ethyl Chloroacetate

Reaction Description

An alternative preparation involves the reaction of sodium saccharin with ethyl chloroacetate in dimethylformamide (DMF) under heating. This nucleophilic substitution yields ethyl (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetate, a key intermediate that can be hydrolyzed to the acetic acid derivative.

Experimental Details

- Reagents: Sodium saccharin (1.50 g, 7.31 mmol), ethyl chloroacetate (1.19 g, 9.71 mmol).

- Solvent: DMF (10 mL).

- Conditions: Heated in a water bath for 4 hours.

- Workup: Reaction mixture cooled, poured into ice-cold water to precipitate the product.

- Product: White crystalline solid, melting point 105–106 °C.

Characterization

- IR (KBr): Characteristic carbonyl stretches at 1752 and 1743 cm^-1.

- ^1H NMR (CDCl_3): Signals consistent with ethyl ester and aromatic protons.

- Mass spectrometry: Molecular ion peak at m/z 269.

Advantages and Notes

- Straightforward and reproducible.

- Uses readily available starting materials.

- Can be adapted for green chemistry approaches, including microwave-assisted synthesis for related derivatives.

This method is detailed in a 2012 Chilean Chemical Society publication.

Microwave-Assisted and Green Chemistry Approaches

Microwave-Induced Synthesis

Microwave irradiation has been employed to accelerate the synthesis of related benzisothiazole derivatives, including esters and hydrazides, which are precursors or analogs of the target acid.

Benefits

- Significantly reduced reaction times (minutes instead of hours).

- High yields (typically 81–97% for related compounds).

- Environmentally friendly due to reduced solvent use and energy consumption.

Application to Target Compound

While direct microwave synthesis of this compound is less documented, the methodology supports efficient preparation of intermediates and derivatives, facilitating overall synthetic routes.

Details and yields are reported in the same 2012 study.

Summary of Preparation Methods

| Method | Key Reagents/Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|

| Domino Heck–Aza-Michael Reaction | α-Bromobenzenesulfonyl chlorides, amines, acrylic acid, Pd catalyst, 110 °C, 14 h | 79–93 | One-pot, high yield, broad scope | Requires Pd catalyst, longer time |

| Nucleophilic Substitution | Sodium saccharin, ethyl chloroacetate, DMF, heat (water bath, 4 h) | Not explicitly stated for acid, ester intermediate isolated in high purity | Simple, uses commercial reagents | Requires ester hydrolysis step |

| Microwave-Assisted Synthesis | Microwave irradiation, acid catalysis, hydrazinolysis | 81–97 (for related compounds) | Fast, green chemistry approach | Less direct for target acid |

Research Findings and Notes

- The domino Heck–aza-Michael method represents a significant advancement, enabling rapid and efficient synthesis of the target acid and its derivatives with good to excellent yields.

- The nucleophilic substitution approach is classical and reliable, providing a key ester intermediate that can be converted to the acid.

- Microwave-assisted methods enhance the sustainability and speed of synthesis for related compounds, supporting the overall synthetic strategy.

- The target compound is also known as saccharinylacetic acid and is related to pharmaceutical impurities such as Piroxicam Impurity 14, highlighting the importance of efficient synthetic access.

- All methods require careful control of reaction conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or reduce the oxidation state of the compound.

Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate, or other strong oxidizers.

Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution Reagents: Alcohols, amines, or other nucleophiles in the presence of acid or base catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce sulfoxides or thiols. Substitution reactions can lead to a variety of esters, amides, or other functionalized compounds.

Scientific Research Applications

Chemistry

In chemistry, (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid is used as a building block for the synthesis of more complex molecules

Biology

The compound has shown potential as a bioactive molecule with applications in drug discovery and development. Its ability to interact with biological targets such as enzymes and receptors makes it a promising candidate for the treatment of various diseases.

Medicine

In medicinal chemistry, this compound derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. These compounds may serve as lead compounds for the development of new therapeutic agents.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals, agrochemicals, and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid involves its interaction with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Acid Derivatives vs. Esters

Amide Derivatives

Key Insight : Amide derivatives often exhibit improved metabolic stability and target affinity compared to esters .

Side Chain Modifications

Key Insight : Side chain elongation or functionalization (e.g., benzoyl groups) significantly enhances inhibitory potency .

Physicochemical and Crystallographic Comparisons

- Crystal Packing : The benzisothiazolone ring in the target acid is nearly planar (max deviation: 0.013 Å), facilitating π-π stacking. Hydrogen bonds (O—H⋯O, C—H⋯O) stabilize the crystal lattice along the [010] direction .

- Solubility: The sulfone group increases polarity, improving aqueous solubility compared to non-dioxidized analogs .

- Thermal Stability : Ionic liquid-assisted synthesis (e.g., compound 3g in ) demonstrates enhanced thermal stability for ester derivatives.

Biological Activity

(1,1-Dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid is a compound belonging to the class of benzisothiazolones. This compound has garnered attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article will explore the compound's synthesis, biological activities, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 239.22 g/mol. It features a benzothiazole ring structure that contributes to its biological properties.

Antimicrobial Activity

Research indicates that derivatives of benzisothiazolone exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. For example:

- Case Study 1 : A study evaluated the cytotoxic effects of various benzisothiazolone derivatives on cancer cell lines such as MDA-MB-468 and MCF-7. The results indicated that certain derivatives showed selective inhibition of cell proliferation with IC50 values ranging from 5 to 20 µM .

- Case Study 2 : Another study focused on the mechanism of action, revealing that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway .

Anti-inflammatory Activity

Benzisothiazolone derivatives have also been noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzothiazole ring or substituents on the acetic acid moiety can significantly affect potency and selectivity against various targets.

| Modification | Effect on Activity |

|---|---|

| Addition of halogen groups | Increased antimicrobial potency |

| Alkyl substitutions on nitrogen | Enhanced anticancer activity |

| Hydroxyl groups | Improved anti-inflammatory effects |

Research Findings

Recent research has focused on synthesizing new derivatives to enhance the biological activity of this compound. For instance:

Q & A

Q. What are the standard synthetic routes for (1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via alkylation of sodium saccharin with ethyl/methyl chloroacetate under aqueous alkaline conditions. For example, sodium saccharin reacts with ethyl chloroacetate in water at 80–100°C for 4–5 hours, followed by acidification to yield the product . Microwave or ultrasonic irradiation can enhance reaction efficiency: microwave-assisted synthesis reduces reaction time to 30–60 minutes with comparable yields (~50–60%) . Key variables include pH control (maintained at 8–9 during alkylation) and temperature, as overheating may lead to ring expansion or hydrolysis byproducts .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

X-ray crystallography is the gold standard for confirming molecular geometry. For instance, single-crystal studies reveal a planar benzisothiazolone ring (max deviation: 0.013 Å) with intermolecular O–H⋯O hydrogen bonds forming 1D chains . Complementary techniques include:

- FT-IR : Peaks at 1730–1750 cm⁻¹ (ester C=O) and 1330–1340 cm⁻¹ (sulfone S=O) .

- NMR : NMR signals at δ 4.00–4.08 ppm (methylene protons adjacent to the sulfone group) and δ 7.78–7.97 ppm (aromatic protons) .

- Mass spectrometry : Molecular ion peaks at m/z 247–311, depending on substituents .

Advanced Research Questions

Q. What challenges arise in resolving structural ambiguities via X-ray crystallography, and how are they addressed?

Crystallographic refinement of the compound often requires robust software (e.g., SHELXL) to handle disorder in the acetic acid side chain or weak electron density for hydrogen atoms. For example, hydrogen atoms bonded to oxygen (e.g., O–H in carboxylic groups) are refined freely using difference Fourier maps, while others are placed geometrically with riding models . High-resolution data (≤ 0.8 Å) and twinning correction (e.g., using SHELXD) improve accuracy in cases of pseudosymmetry .

Q. How do methodological variations in synthesis impact the compound’s utility in derivatization?

- Ultrasonic vs. microwave methods : Ultrasonic waves promote faster N-alkylation (1–2 hours) but may require post-synthetic purification to remove unreacted saccharin. Microwave heating offers better control over ring expansion (e.g., to benzothiazine derivatives) but risks thermal decomposition above 120°C .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance solubility during hydrazinolysis but complicate isolation due to high boiling points. Aqueous ethanol (50% v/v) balances reactivity and ease of crystallization .

Q. What strategies mitigate conflicting bioactivity data in pharmacological studies?

Discrepancies in reported analgesic or antimicrobial activity often stem from:

- Metabolic stability : Derivatives like 2-(1,1-dioxido-3-oxo-benzisothiazol-2-yl)-N-(4-hydroxyphenyl)alkanecarboxamides exhibit reduced hepatotoxicity due to hydrolysis into hydrophilic metabolites, bypassing cytochrome P450-mediated NAPQI formation .

- Structural optimization : Substituting the acetic acid moiety with propanoate or dithiocarbamate groups enhances antibacterial potency (e.g., MIC values ≤ 25 µg/mL against Bacillus subtilis) but requires balancing lipophilicity and solubility .

Key Methodological Recommendations

- Synthetic Optimization : Use microwave irradiation for time-sensitive reactions but monitor temperature to avoid decomposition.

- Crystallographic Refinement : Employ SHELXL with TWIN/BASF commands for twinned datasets and unrestrained refinement for acidic hydrogens .

- Bioactivity Profiling : Prioritize derivatives with balanced logP (1.5–3.0) to enhance membrane permeability while retaining aqueous solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.